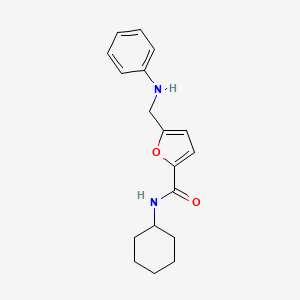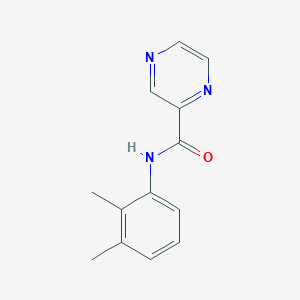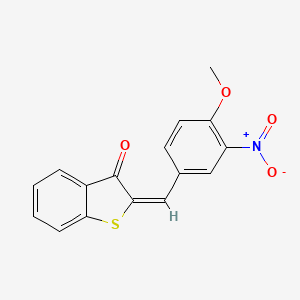
5-(anilinomethyl)-N-cyclohexyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Anilinomethyl)-N-cyclohexyl-2-furamide is a chemical compound with potential applications in various fields, including materials science and medicinal chemistry. While specific research on this compound is limited, its structure suggests it is part of a broader class of furamide compounds with diverse properties and applications.
Synthesis Analysis
The synthesis of furamide derivatives often involves palladium-catalyzed cyclization reactions. For example, Jiang et al. (2014) describe a method for synthesizing 2,5-diimino-furans via palladium-catalyzed cyclization, which could be relevant for synthesizing compounds similar to 5-(anilinomethyl)-N-cyclohexyl-2-furamide (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of furamide derivatives has been studied extensively. For instance, Galešić and Vlahov (1990) analyzed the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, providing insights into the molecular geometry of furamide compounds (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
The chemical reactivity of furamide derivatives involves various types of reactions. For example, Padwa et al. (1997) demonstrated the Diels−Alder reaction of 2-amino-substituted furans as a method for preparing substituted anilines, which might be relevant to the chemical behavior of 5-(anilinomethyl)-N-cyclohexyl-2-furamide (Padwa et al., 1997).
Physical Properties Analysis
The physical properties of furamide derivatives are influenced by their molecular structure. Jiang et al. (2014) and Jiang et al. (2016) explored the enzymatic synthesis of biobased polyesters using furan derivatives, which could provide insights into the physical characteristics of similar compounds (Jiang et al., 2014); (Jiang et al., 2016).
Applications De Recherche Scientifique
Efficient Synthesis Techniques
A novel palladium-catalyzed cyclization method has been developed for the synthesis of substituted 2,5-diimino-furans from bromoacrylamides and isocyanides. This process serves as a precursor for maleamides synthesis, highlighting a key step where the amide oxygen atom coordinates to the Pd(II) center (Jiang et al., 2014).
Applications in Polymer Science
Research on the polycondensation of 2-furamide with paraformaldehyde has led to the development of 2,5-furanmethylene polyamides. The study explored the role of synthetic procedures, catalysts, mediums, and reaction temperatures to optimize molecular weight, demonstrating the potential of furan derivatives in polymer science (Abid, Gharbi, & Gandini, 2000).
Catalytic Transformations
The catalytic reduction of biomass-derived furanic compounds like furfural and 5-hydroxymethylfurfural with hydrogen over heterogeneous catalysts showcases the transformation of these compounds into valuable chemicals and fuels. This study illuminates various reaction pathways, such as hydrogenation and rearrangement, crucial for advancing bio-refinery technologies (Nakagawa, Tamura, & Tomishige, 2013).
Novel Biobased Polyesters
Enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the creation of biobased furan polyesters. This approach highlights the use of renewable resources in producing polymers with desirable physical properties, contributing to the development of sustainable materials (Jiang et al., 2014).
DNA Binding Affinity
A study on the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil, provides insights into the structural origins of enhanced DNA-binding affinity. This research not only elucidates the interactions between minor groove binding drugs and DNA but also suggests the potential for designing more effective therapeutic agents (Laughton et al., 1995).
Propriétés
IUPAC Name |
5-(anilinomethyl)-N-cyclohexylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(20-15-9-5-2-6-10-15)17-12-11-16(22-17)13-19-14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15,19H,2,5-6,9-10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPYIFVYUWGIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylaminomethyl-furan-2-carboxylic acid cyclohexylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)
![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)
![2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)
![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)